Combiflex

traumatic disease musculoskeletal pain NSAID

Combiflex is a fixed-dose combination of arginine, indomethacin, and isamfazone that delivers clinically superior pain relief and a favorable safety profile compared to indomethacin monotherapy. This distinct pharmacological profile makes it an essential reference standard for pharmaceutical R&D, drug formulation studies, and preclinical investigations of novel analgesic combinations.

Molecular Formula C47H54ClN8O8+
Molecular Weight 894.4 g/mol
CAS No. 81246-66-4
Cat. No. B1206923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCombiflex
CAS81246-66-4
Synonymsarginine, indomethacin, isamfazone drug combination
arginine- indomethacin - isamfazone
Molecular FormulaC47H54ClN8O8+
Molecular Weight894.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O.CC(CC1=CC=CC=C1)[N+]2(C(=O)C=CC(=N2)C3=CC=CC=C3)CC(=O)NC.C(CC(C(=O)O)N)CN=C(N)N
InChIInChI=1S/C22H23N3O2.C19H16ClNO4.C6H14N4O2/c1-17(15-18-9-5-3-6-10-18)25(16-21(26)23-2)22(27)14-13-20(24-25)19-11-7-4-8-12-19;1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;7-4(5(11)12)2-1-3-10-6(8)9/h3-14,17H,15-16H2,1-2H3;3-9H,10H2,1-2H3,(H,22,23);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/p+1/t;;4-/m..0/s1
InChIKeyLZHDVYGCJYOLBU-MCIOAOFGSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Combiflex (CAS 81246-66-4) Procurement Guide: Composition, Analogs, and Comparative Pharmacology


Combiflex is a fixed-dose combination drug product comprising three active pharmaceutical ingredients: arginine, indomethacin, and isamfazone [1]. It is classified as a non-steroidal anti-inflammatory drug (NSAID) combination [1]. Indomethacin is a potent non-selective COX inhibitor; isamfazone is a pyridazine derivative with anti-inflammatory and analgesic properties; arginine is a conditionally essential amino acid that may provide synergistic vascular and metabolic support [1]. This combination is distinct from other NSAID formulations and is primarily indicated for the treatment of pain and inflammation associated with traumatic musculoskeletal conditions [2].

Combiflex (81246-66-4) Substitution Risk: Why In-Class NSAID Analogs Cannot Replicate Efficacy and Safety Profile


While indomethacin and other NSAIDs are widely used for inflammation and pain, the fixed-dose combination of arginine, indomethacin, and isamfazone in Combiflex confers a distinct pharmacological profile that cannot be achieved by simple substitution of generic indomethacin or other NSAIDs alone [1]. The combination leverages complementary mechanisms of action, with isamfazone potentially offering additional analgesic and anti-inflammatory effects beyond COX inhibition, and arginine potentially mitigating gastrointestinal and cardiovascular risks associated with NSAID monotherapy [1]. Direct clinical comparison demonstrates that Combiflex exhibits superior symptomatic improvement and a more favorable safety profile compared to indomethacin alone in traumatic diseases [2]. Substituting Combiflex with generic indomethacin would forgo these clinically meaningful advantages and expose patients to a higher risk of adverse events [2].

Combiflex (81246-66-4) Comparative Efficacy & Safety Data: Head-to-Head vs. Indomethacin


Combiflex vs. Indomethacin: Superior Symptomatic Improvement in Traumatic Diseases (Direct Comparison)

In a comparative clinical trial involving patients with traumatic diseases, Combiflex demonstrated significantly greater symptomatic improvement compared to indomethacin. The difference was statistically significant with P < 0.01 (U-test) [1]. This direct head-to-head evidence establishes Combiflex as a more effective analgesic and anti-inflammatory agent than indomethacin alone in this patient population.

traumatic disease musculoskeletal pain NSAID clinical trial

Combiflex vs. Indomethacin: Significantly Lower Adverse Event Rate (Safety Advantage)

The same comparative trial reported a markedly lower incidence of adverse reactions with Combiflex compared to indomethacin. While a mild and transient edema was noted with Combiflex (uncertain attribution), no other adverse events occurred. In contrast, indomethacin induced adverse reactions in 50% of patients [1]. This difference was highly significant (P < 0.001, Chi-square test) and underscores Combiflex's superior safety profile.

adverse events safety NSAID tolerability

Combiflex vs. Indomethacin: Superior Overall Improvement and Usefulness (Composite Clinical Benefit)

Beyond individual endpoints, the trial assessed overall improvement and clinical usefulness. Combiflex was statistically superior to indomethacin on both measures (P < 0.01 for overall improvement; P < 0.01 for usefulness, both by U-test) [1]. These composite assessments integrate both efficacy and tolerability, providing a holistic view of therapeutic advantage.

overall improvement usefulness clinical outcome therapeutic index

Combiflex (81246-66-4) Optimal Use Cases: Where Procurement Delivers Measurable Advantage


Treatment of Acute Traumatic Musculoskeletal Injuries in Clinical Settings

Based on direct comparative evidence demonstrating superior symptomatic improvement and a markedly lower adverse event rate compared to indomethacin, Combiflex is indicated for the management of pain and inflammation following acute traumatic musculoskeletal injuries [1]. Procurement of Combiflex for emergency departments, orthopedic clinics, and sports medicine practices can improve patient outcomes and reduce the burden of NSAID-related side effects.

Research on Fixed-Dose Combination Analgesic/Anti-inflammatory Therapies

Combiflex serves as a valuable reference standard and investigational compound in studies evaluating fixed-dose combination therapies for pain and inflammation. Its unique composition (arginine, indomethacin, isamfazone) and well-documented clinical superiority over indomethacin alone [1] make it a relevant comparator for new analgesic combinations and a model for studying synergistic pharmacodynamics [2].

Procurement for Formulary Inclusion in Settings with High NSAID Utilization

In healthcare systems or hospital formularies with high utilization of NSAIDs for trauma and orthopedic conditions, the superior safety and efficacy profile of Combiflex relative to indomethacin [1] supports its inclusion as a preferred agent. This can potentially reduce the incidence of adverse drug reactions and associated healthcare costs, justifying formulary placement over generic NSAID alternatives.

Quote Request

Request a Quote for Combiflex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.